

AZD-8835: A Cross-Cancer Efficacy Analysis and Comparative Guide

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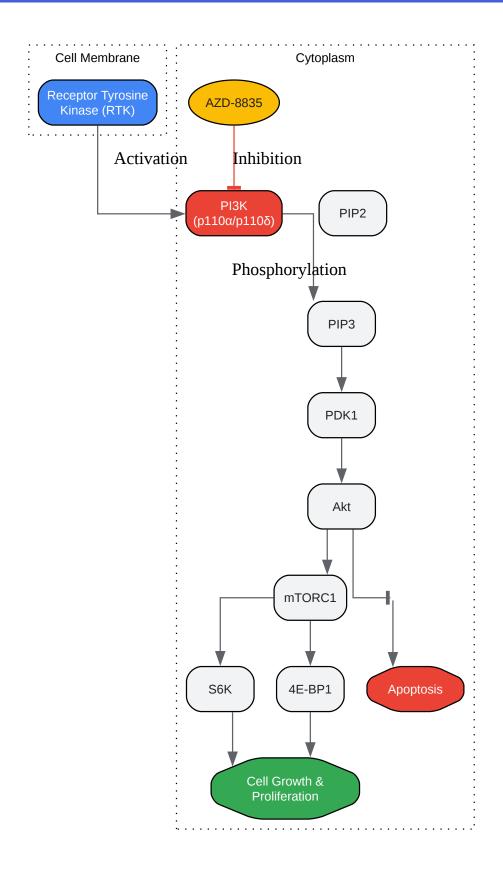
For Researchers, Scientists, and Drug Development Professionals

AZD-8835 is a potent and selective dual inhibitor of the p110 α and p110 δ isoforms of phosphoinositide 3-kinase (PI3K), a key signaling node frequently dysregulated in cancer. This guide provides a comprehensive cross-validation of **AZD-8835**'s efficacy across various cancer types, based on available preclinical data. It further compares its performance with other PI3K pathway inhibitors and details the experimental protocols utilized in these pivotal studies.

Mechanism of Action and Signaling Pathway

AZD-8835 exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] By targeting the p110 α and p110 δ isoforms, **AZD-8835** is particularly effective in tumors harboring activating mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit.[2][3] Inhibition of this pathway ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cells.[2]





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Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of AZD-8835.



Cross-Cancer Efficacy of AZD-8835

The efficacy of **AZD-8835** has been evaluated across a range of cancer types, with a significant emphasis on breast cancer. The sensitivity to **AZD-8835** is strongly correlated with the presence of PIK3CA mutations.[2]

In Vitro Efficacy: Growth Inhibition (GI50)

A broad panel of 209 cancer cell lines was screened to determine the 50% growth inhibition concentration (GI50) of **AZD-8835**.[2] The results highlight a preferential sensitivity in cell lines with PIK3CA mutations.[2]

Table 1: In Vitro Efficacy of AZD-8835 in a Panel of Human Cancer Cell Lines

Cancer Type	Cell Line	PIK3CA Status	GI50 (μM)	Reference
Breast Cancer	T47D	H1047R Mutant	0.20	[2]
Breast Cancer	MCF7	E545K Mutant	0.31	[2]
Breast Cancer	BT474	K111N Mutant	0.53	[2]
Breast Cancer	MDA-MB-468	Wild-Type 9.33		[2]
Mantle Cell Lymphoma	Jeko-1	Not Specified	0.049 (IC50 for p-Akt)	[4]
Ovarian Cancer	PEO1	Not Specified	Data not available; sensitizes to tamoxifen	
Various Cancers	209 cell line 32 Mutant, 177 (us Cancers panel Wild-Type v		46.9% of mutant lines sensitive (GI50 ≤ 1 μM) vs. 7.7% of wild-type lines	[2]

In Vivo Efficacy: Tumor Growth Inhibition



Preclinical xenograft models have been instrumental in evaluating the in vivo anti-tumor activity of **AZD-8835**.

Table 2: In Vivo Efficacy of AZD-8835 in Xenograft Models

Cancer Type	Xenograft Model	Treatment Schedule Tumor Growth Inhibition (TGI) / Regression		Reference	
Breast Cancer	BT474	25 mg/kg BID, continuous	93% TGI	[2]	
Breast Cancer	MCF7	25 mg/kg BID, continuous 25% Regression		[2]	
Breast Cancer	BT474	100 mg/kg, days 1 & 4 BID (IHDS)	36% Regression		
Ovarian Cancer	ES2	50 mg/kg	34.1% Tumor Inhibition	[4]	
Ovarian Cancer	ES2	100 mg/kg	52.2% Tumor Inhibition	[4]	
Ovarian Cancer (Cisplatin- Resistant)	ES2/CP	50 mg/kg	56.3% Tumor Inhibition	[4]	
Ovarian Cancer (Cisplatin- Resistant)	ES2/CP	100 mg/kg	90.4% Tumor Inhibition	[4]	

Comparison with Other PI3K Pathway Inhibitors

While direct head-to-head preclinical studies are limited, data from various studies allow for an indirect comparison of **AZD-8835** with other PI3K inhibitors like alpelisib (BYL719) and taselisib (GDC0032), as well as the Akt inhibitor AZD5363.

Table 3: Comparison of In Vivo Efficacy of **AZD-8835** and Other PI3K/Akt Inhibitors in Ovarian Cancer



Inhibitor	Target(s)	Xenograft Model	Treatment Dose	Tumor Inhibition Rate	Reference
AZD-8835	ΡΙ3Κα, ΡΙ3Κδ	ES2	50 mg/kg	34.1%	[4]
AZD-8835	ΡΙ3Κα, ΡΙ3Κδ	ES2	100 mg/kg	52.2%	[4]
AZD8186	ΡΙ3Κβ, ΡΙ3Κδ	ES2	25 mg/kg	32.6%	[4]
AZD8186	ΡΙ3Κβ, ΡΙ3Κδ	ES2	50 mg/kg	44.6%	[4]
AZD5363	Akt1/2/3	ES2	75 mg/kg	46.2%	[4]
AZD5363	Akt1/2/3	ES2	150 mg/kg	43.5%	[4]

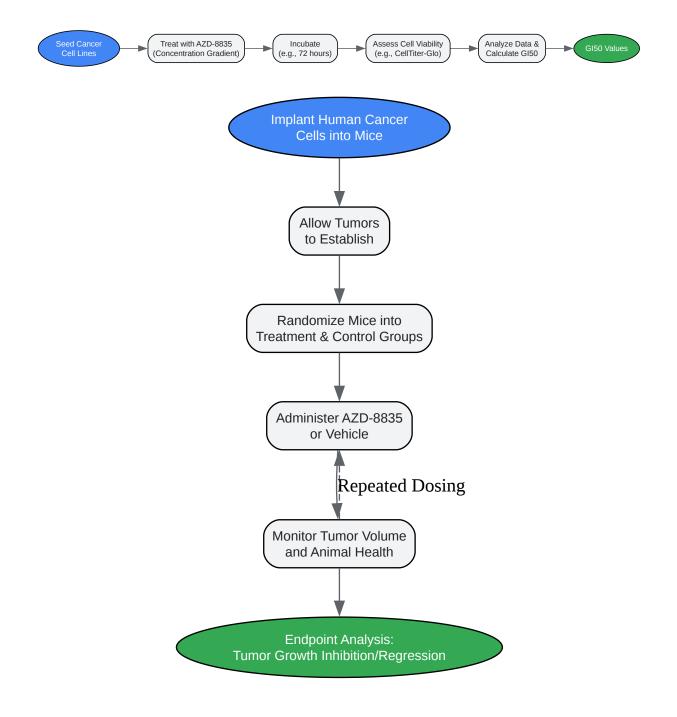
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Cell Proliferation Assays

- Method: Growth inhibition (GI50) was determined across a panel of 209 cancer cell lines.
 Cells were typically seeded in 384-well plates and treated with a range of AZD-8835 concentrations for a specified period (e.g., 72 hours). Cell viability was assessed using assays such as CellTiter-Glo.[2]
- Data Analysis: GI50 values, the concentration of the drug that inhibits cell growth by 50%, were calculated from dose-response curves.[2]





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